molecular formula C29H34N4O3S3 B2503679 N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide CAS No. 489470-96-4

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide

Cat. No.: B2503679
CAS No.: 489470-96-4
M. Wt: 582.8
InChI Key: UKQJHXMMXBTSDX-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C29H34N4O3S3 and its molecular weight is 582.8. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structural Analysis

  • Studies have focused on analyzing the structural properties and chemical behavior of compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide. For instance, Pietsch, Nieger, and Gütschow (2007) investigated the crystal systems of related compounds, revealing the significance of weak intermolecular C-H...O=C hydrogen bonds and stronger N-H...O=C interactions in these structures (Pietsch, Nieger, & Gütschow, 2007).

Pharmacological Activity

  • A study by Norman et al. (1996) explored heterocyclic analogues of similar compounds, evaluating their potential as antipsychotic agents. They discovered that certain derivatives exhibited significant in vivo activities, suggesting a potential role in psychiatric treatment (Norman, Navas, Thompson, & Rigdon, 1996).

Insecticidal Applications

  • Research by Soliman et al. (2020) synthesized biologically active heterocyclic compounds with a sulfonamide-bearing thiazole moiety, demonstrating significant insecticidal effects against the cotton leafworm, Spodoptera littoralis. This study highlights the potential agricultural applications of these compounds (Soliman, Abd El Salam, Fadda, & Abdelmotaal, 2020).

Antimicrobial Properties

  • Patel and Patel (2015) synthesized heterocyclic compounds similar to this compound, showing notable antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Patel & Patel, 2015).

Molecular Docking Studies for Drug Development

  • Anuse et al. (2019) conducted molecular docking studies on similar compounds, assessing their antimicrobial activity. This research aids in understanding the molecular interactions and potential of these compounds as antimicrobial drugs (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N4O3S3/c1-5-6-16-32(4)39(35,36)21-13-11-20(12-14-21)27(34)31-29-26(28-30-23-9-7-8-10-24(23)37-28)22-15-17-33(19(2)3)18-25(22)38-29/h7-14,19H,5-6,15-18H2,1-4H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQJHXMMXBTSDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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